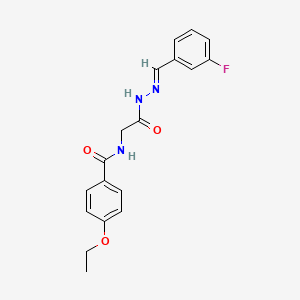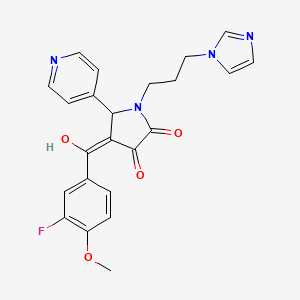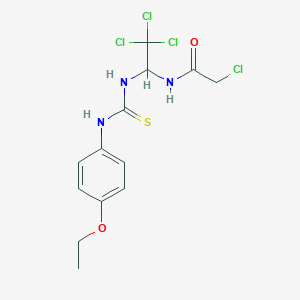![molecular formula C32H28N2O5 B12020849 [2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate CAS No. 764656-79-3](/img/structure/B12020849.png)
[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-3-phénylprop-2-énoate de [2-méthoxy-4-[(E)-[[4-[(4-méthylphényl)méthoxy]benzoyl]hydrazinylidène]méthyl]phényl] est un composé organique complexe avec des applications potentielles dans divers domaines de la recherche scientifique. Ce composé se caractérise par sa structure unique, qui comprend de multiples cycles aromatiques et des groupes fonctionnels, ce qui en fait un sujet d'intérêt pour les chimistes et les chercheurs.
Méthodes De Préparation
La synthèse du [(E)-3-phénylprop-2-énoate de [2-méthoxy-4-[(E)-[[4-[(4-méthylphényl)méthoxy]benzoyl]hydrazinylidène]méthyl]phényl] implique plusieurs étapes, commençant généralement par la préparation de composés intermédiaires. La voie de synthèse peut comprendre les étapes suivantes :
Formation de l'intermédiaire hydrazone : Cela implique la réaction du 4-[(4-méthylphényl)méthoxy]benzaldéhyde avec l'hydrazine pour former l'hydrazone.
Réaction de condensation : L'intermédiaire hydrazone est ensuite mis en réaction avec le (E)-3-phénylprop-2-énoate de 2-méthoxy-4-formylphényl dans des conditions spécifiques pour former le composé final.
Les méthodes de production industrielle pour ce composé impliqueraient probablement l'optimisation de ces étapes pour garantir un rendement et une pureté élevés, ainsi que l'utilisation de conditions et d'équipements de réaction évolutifs.
Analyse Des Réactions Chimiques
[(E)-3-phénylprop-2-énoate de [2-méthoxy-4-[(E)-[[4-[(4-méthylphényl)méthoxy]benzoyl]hydrazinylidène]méthyl]phényl] peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation des acides carboxyliques ou des cétones correspondants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, conduisant à la formation d'alcools ou d'amines.
Substitution : Les cycles aromatiques du composé peuvent subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation, en utilisant des réactifs tels que l'acide nitrique ou les halogènes.
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
Chimie : Il peut être utilisé comme élément constitutif pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Sa structure unique peut lui permettre d'interagir avec des molécules biologiques, ce qui en fait un candidat pour des études sur l'inhibition enzymatique ou la liaison aux récepteurs.
Médecine : Le composé pourrait être étudié pour ses propriétés thérapeutiques potentielles, telles que des activités anti-inflammatoires ou anticancéreuses.
Industrie : Il peut trouver des applications dans le développement de nouveaux matériaux ou comme précurseur pour la synthèse de colorants et de pigments.
Mécanisme d'action
Le mécanisme par lequel [(E)-3-phénylprop-2-énoate de [2-méthoxy-4-[(E)-[[4-[(4-méthylphényl)méthoxy]benzoyl]hydrazinylidène]méthyl]phényl] exerce ses effets dépendrait de ses interactions spécifiques avec les cibles moléculaires. Par exemple, s'il agit comme un inhibiteur enzymatique, il peut se lier au site actif de l'enzyme, empêchant la liaison du substrat et la catalyse ultérieure. Les voies impliquées varieraient en fonction du contexte biologique et des cibles spécifiques du composé.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism by which [2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved would vary based on the biological context and the specific targets of the compound.
Comparaison Avec Des Composés Similaires
Les composés similaires à [(E)-3-phénylprop-2-énoate de [2-méthoxy-4-[(E)-[[4-[(4-méthylphényl)méthoxy]benzoyl]hydrazinylidène]méthyl]phényl] comprennent d'autres dérivés d'hydrazone et des composés présentant des structures aromatiques similaires. Ces composés peuvent partager certaines propriétés chimiques et réactivités, mais diffèrent dans leurs groupes fonctionnels spécifiques et leur structure globale. La particularité de ce composé réside dans sa combinaison spécifique de groupes fonctionnels et dans le potentiel d'applications diverses dans la recherche et l'industrie.
Voici quelques composés similaires :
Dérivés d'hydrazone : Composés présentant des liaisons hydrazone similaires, mais avec des substituants différents sur les cycles aromatiques.
Esters aromatiques : Composés présentant des groupes fonctionnels esters similaires, mais avec des substituants aromatiques différents.
Propriétés
Numéro CAS |
764656-79-3 |
|---|---|
Formule moléculaire |
C32H28N2O5 |
Poids moléculaire |
520.6 g/mol |
Nom IUPAC |
[2-methoxy-4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C32H28N2O5/c1-23-8-10-25(11-9-23)22-38-28-16-14-27(15-17-28)32(36)34-33-21-26-12-18-29(30(20-26)37-2)39-31(35)19-13-24-6-4-3-5-7-24/h3-21H,22H2,1-2H3,(H,34,36)/b19-13+,33-21+ |
Clé InChI |
YQJMEDHYKVMZHS-HOKQKXSGSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=C(C=C3)OC(=O)/C=C/C4=CC=CC=C4)OC |
SMILES canonique |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC(=C(C=C3)OC(=O)C=CC4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,5-dimethylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12020770.png)


![[4-[(E)-[2-(2,4-dichlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B12020785.png)
![3-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)-1-P-tolyl-1H-pyrazole-4-carbaldehyde](/img/structure/B12020787.png)
![[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12020795.png)


![2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12020813.png)

![N-(3-Acetylphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12020830.png)


![11-[(5Z)-5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B12020847.png)
